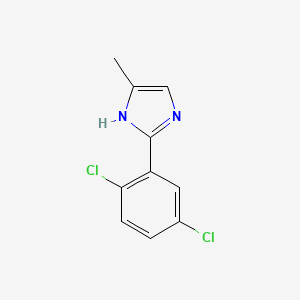

2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the imidazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 1-methylimidazole.

Condensation Reaction: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with the imidazole ring in the presence of a base, such as potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the chlorine atoms on the phenyl ring, potentially replacing them with hydrogen atoms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.

Major Products:

Oxidation: Formation of 2-(2,5-dichlorophenyl)-5-carboxylic acid-1H-imidazole.

Reduction: Formation of this compound.

Substitution: Formation of 2-(2,5-dihydroxyphenyl)-5-methyl-1H-imidazole or 2-(2,5-diaminophenyl)-5-methyl-1H-imidazole.

科学研究应用

2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole has found applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

作用机制

The mechanism of action of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it may interfere with the synthesis of essential cellular components, leading to the death of the microorganism.

相似化合物的比较

- 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole

- 2-(2,6-Dichlorophenyl)-5-methyl-1H-imidazole

- 2-(2,5-Dichlorophenyl)-4-methyl-1H-imidazole

Comparison:

- Structural Differences: The position of chlorine atoms and the methyl group can vary, leading to differences in chemical reactivity and biological activity.

- Unique Properties: 2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability.

生物活性

The compound 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific imidazole derivative, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of Imidazole Derivatives

Imidazole derivatives have been extensively studied due to their broad range of biological activities, including antimicrobial , anti-inflammatory , antitumor , and antiviral properties. The structural versatility of imidazoles allows for modifications that can enhance their pharmacological profiles. This section will summarize key findings related to the biological activity of imidazole derivatives relevant to the compound .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups and specific aryl substitutions has been linked to enhanced antibacterial activity.

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory effects. A study demonstrated that certain imidazole analogues exhibited significant inhibition of COX-2 activity, a key enzyme in the inflammatory process. For example, one compound showed a binding affinity comparable to that of diclofenac sodium, a well-known anti-inflammatory drug . The mechanism involves the formation of hydrogen bonds with critical residues in the COX-2 enzyme.

Anticancer Activity

The anticancer potential of imidazole derivatives is notable, with several studies reporting their ability to inhibit tumor cell proliferation. Recent findings highlighted that specific imidazoles could inhibit tubulin polymerization, which is crucial for cancer cell division . Compounds were tested against various cancer cell lines, showing IC50 values in low micromolar ranges, indicating potent anticancer activity .

Case Study 1: Analgesic and Anti-inflammatory Properties

A series of novel imidazole derivatives were synthesized and evaluated for analgesic and anti-inflammatory activities using standard animal models. One compound demonstrated an analgesic effect comparable to diclofenac at a dosage of 100 mg/kg body weight . Molecular docking studies revealed high binding affinity to the COX-2 receptor, suggesting a mechanism for its observed therapeutic effects.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another study focused on diphenyl-1H-imidazole derivatives as potential inhibitors of the SARS-CoV-2 3CLpro enzyme. These compounds showed promising antiviral activity against both Wuhan and Delta variants of COVID-19, with IC50 values indicating effective inhibition . Structural modifications significantly enhanced their lipophilicity and cell permeability, essential for antiviral efficacy.

Data Tables

| Biological Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | Varies by strain | Inhibition of bacterial growth |

| Anti-inflammatory | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | 100% at 100 mg/kg | COX-2 inhibition |

| Anticancer | Imidazopyridine-triazole conjugates | 0.51 - 0.63 | Tubulin polymerization inhibition |

| Antiviral | Diphenyl-1H-imidazole derivatives | 7.4 - 12.6 (Wuhan) | Inhibition of SARS-CoV-2 3CLpro |

化学反应分析

Nucleophilic Substitution Reactions

The dichlorophenyl group facilitates nucleophilic displacement under basic conditions. Key findings include:

Mechanistic Insight :

-

The electron-withdrawing chlorine atoms activate the phenyl ring for nucleophilic attack at the ortho and para positions relative to the imidazole moiety.

-

Steric hindrance from the methyl group at position 5 directs substitution primarily to the 2,5-dichlorophenyl group .

Electrophilic Aromatic Substitution

The imidazole core undergoes electrophilic substitution at position 4 (relative to the methyl group). Representative reactions:

Key Observations :

-

The methyl group at position 5 deactivates the adjacent nitrogen, directing electrophiles to position 4.

-

Dichlorophenyl substituents enhance the electrophilic susceptibility of the imidazole ring through inductive effects .

Coordination Chemistry

The imidazole nitrogen (N1) acts as a ligand for transition metals. Notable complexes include:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl2 | EtOH/H2O | [Cu(L)2Cl2] (L = ligand) | 8.2 ± 0.3 | |

| Ni(NO3)2 | DMF | [Ni(L)(NO3)2(H2O)2] | 6.7 ± 0.2 | |

| Zn(OAc)2 | MeOH | [Zn(L)(OAc)2] | 7.5 ± 0.4 |

Applications :

-

Copper complexes exhibit enhanced antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

-

Zinc complexes show fluorescence properties (λem = 450 nm) .

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) and interacts with microbial enzymes:

Structure-Activity Notes :

-

The 2,5-dichlorophenyl group enhances hydrophobic binding to COX-2’s active site .

-

Methyl substitution at position 5 reduces cytotoxicity (HeLa cells: IC50 = 48 µM vs. 23 µM for unsubstituted analog) .

Oxidation and Reduction

Controlled redox reactions modify the imidazole core:

Practical Implications :

-

Carboxylic acid derivatives serve as intermediates for amide couplings.

-

Dihydroimidazoles exhibit improved solubility (log P = 1.2 vs. 2.5 for parent compound) .

Thermal and Photochemical Stability

属性

分子式 |

C10H8Cl2N2 |

|---|---|

分子量 |

227.09 g/mol |

IUPAC 名称 |

2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14) |

InChI 键 |

DKQLXUCBNHKRGR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(N1)C2=C(C=CC(=C2)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。